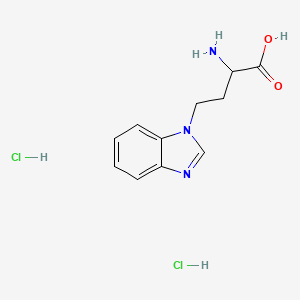

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride

Description

Properties

IUPAC Name |

2-amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.2ClH/c12-8(11(15)16)5-6-14-7-13-9-3-1-2-4-10(9)14;;/h1-4,7-8H,5-6,12H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRHTLLAKNDERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride typically involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . This reaction proceeds via a cyclocondensation mechanism, forming the benzimidazole ring . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and renewable resources, such as D-glucose, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to partially or fully reduced benzimidazole rings .

Scientific Research Applications

While specific case studies and comprehensive data tables for "2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride" are not available in the search results, the provided information suggests potential applications based on the properties of benzimidazole derivatives.

Benzimidazole and its Derivatives

Benzimidazole is a heterocyclic compound with a wide range of pharmacological activities . Its derivatives have shown potential in various therapeutic areas, including:

- Antimicrobial Agents: Benzimidazole derivatives have demonstrated antimicrobial properties .

- Anti-Tuberculosis: Some benzimidazole derivatives have shown promise in treating tuberculosis .

- Anti-Viral: Certain benzimidazole derivatives exhibit antiviral activity .

- Anti-Cancer: Research indicates that benzimidazole derivatives may have anticancer properties, particularly in treating leukemia .

- Anti-Leishmanial: Benzimidazole derivatives have been synthesized and tested for activity against Leishmania tropica and L. infantum .

This compound

- Potential Applications: This specific compound has potential applications in medical, environmental, and industrial research.

- Chemical Information: Chemsrc provides information on its MSDS, density, melting point, boiling point, and structure .

Synthesis of Benzimidazole Derivatives

- Intermediate in Bendamustine Synthesis: Benzimidazole is used in preparing an intermediate in the synthesis of bendamustine, a drug used to treat certain cancers .

- Reaction Conditions: The synthesis involves reacting a 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid alkyl ester with a 2-haloethanol in an aqueous acetic acid/acetate buffer system .

Other Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to these targets, modulating their activity and leading to various biological effects . The compound may also interfere with cellular pathways, inducing effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 2-Amino-4-(benzimidazol-1-yl)butanoic acid dihydrochloride and related compounds:

Key Observations:

Impact of Aromatic Moieties: The benzimidazole group in the target compound provides a rigid, planar structure conducive to interactions with biological targets (e.g., enzymes or DNA). Ethyl-linked benzimidazole derivatives (e.g., 4499-07-4) lack the carboxylic acid group, limiting their ability to participate in hydrogen-bonding networks .

Chain Length and Functional Groups: The four-carbon chain in the target compound balances rigidity and flexibility, whereas shorter chains (e.g., ethyl in 4499-07-4) may restrict spatial orientation. DL-2,4-Diaminobutyric acid dihydrochloride (65427-54-5) demonstrates how dual amino groups enhance basicity but reduce structural complexity compared to the target compound .

Hydrochloride Salts :

- All compared compounds are dihydrochloride salts, improving aqueous solubility. However, the target compound’s larger molecular weight (~290 vs. 191–253 for others) suggests lower solubility relative to simpler analogs .

Biological Activity

2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride can be represented as follows:

- IUPAC Name : 2-amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride

- Molecular Formula : C11H13N3O2·2ClH

- CAS Number : 7314-32-1

Antimicrobial Activity

Research has indicated that 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, those containing benzimidazole moieties demonstrated enhanced activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The compound was evaluated using the agar-well diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 14 | 6 |

These results suggest that the compound's structural features contribute to its ability to disrupt microbial cell function.

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. For instance, derivatives containing the benzimidazole structure were tested against the Tobacco Mosaic Virus (TMV), showing promising results. The compound exhibited a protection activity of up to 69.1% at a concentration of 500 µg/mL.

| Activity Type | Protection Activity (%) | Curative Activity (%) |

|---|---|---|

| TMV Inhibition | 69.1 | 56.8 |

This indicates that modifications to the benzimidazole structure can enhance antiviral efficacy.

Anticancer Properties

The anticancer potential of 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride has also been investigated. In vitro studies on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in Ehrlich’s ascites carcinoma cells.

| Cell Line | IC50 (µM) |

|---|---|

| Ehrlich's Ascites Carcinoma | 15 |

| Dalton's Lymphoma Ascites | 20 |

These findings suggest that the compound could serve as a lead for developing novel anticancer therapies.

The mechanism by which 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to these targets, modulating their activity and leading to various biological outcomes. This interaction is crucial in mediating its antimicrobial, antiviral, and anticancer activities.

Case Studies

Several case studies have documented the effectiveness of this compound in various therapeutic contexts:

- Antimicrobial Study : A study published in MDPI evaluated several derivatives of benzimidazole for their antimicrobial properties against a range of pathogens, confirming that compounds similar to 2-Amino-4-(benzimidazol-1-yl)butanoic acid showed enhanced activity compared to standard antibiotics .

- Antiviral Research : Research highlighted in PMC indicated that derivatives of this compound exhibited higher antiviral activities than traditional agents, suggesting its potential as a new antiviral drug candidate .

- Cancer Treatment Trials : Investigations into the anticancer properties revealed that compounds with similar structures induced apoptosis in cancer cell lines, supporting further exploration into their therapeutic applications .

Q & A

Basic: What are the established synthetic methodologies for 2-Amino-4-(benzimidazol-1-yl)butanoic acid dihydrochloride, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves condensation reactions between benzimidazole derivatives and amino acid precursors. A general approach includes:

- Reflux conditions : Use absolute ethanol as a solvent with catalytic glacial acetic acid to promote imine or amide bond formation .

- Precursor activation : Substitute benzaldehyde derivatives may serve as electrophilic partners, requiring precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole and benzaldehyde derivatives) to minimize side products .

- Purification : Post-reaction evaporation under reduced pressure followed by filtration yields the crude product. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity (>98%) .

Critical parameters : Temperature control during reflux (80–100°C), solvent purity, and acid catalysis duration (4–6 hours) directly impact yield and byproduct formation .

Advanced: How can contradictory data in biological activity studies of this compound be systematically resolved?

Answer:

Contradictions often arise from variability in experimental design or biological models. A methodological framework includes:

- Theoretical alignment : Anchor hypotheses to established mechanisms (e.g., benzimidazole-mediated enzyme inhibition) to contextualize results .

- Dose-response validation : Replicate assays across multiple cell lines or in vivo models to distinguish compound-specific effects from model artifacts .

- Data triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Example : If cytotoxicity results conflict, compare apoptosis markers (caspase-3 activation) with mitochondrial membrane potential assays to clarify mechanisms .

Basic: Which analytical techniques are prioritized for structural and purity characterization?

Answer:

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>98%) and quantify residual solvents .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or D₂O confirms proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄Cl₂N₄O₂: calculated 321.05, observed 321.04) .

Note : Purity standards should align with pharmacopeial guidelines (e.g., USP) for reproducibility .

Advanced: How can computational tools predict synthetic feasibility and metabolic pathways?

Answer:

- Retrosynthetic analysis : Use databases like Reaxys and Pistachio to identify feasible precursors (e.g., benzimidazole-1-yl butanoate esters) and reaction pathways .

- Metabolic prediction : BKMS_METABOLIC models simulate Phase I/II transformations (e.g., hydroxylation at C4 of benzimidazole) to anticipate detoxification pathways .

- Template scoring : Prioritize routes with high plausibility scores (>0.8) and minimal chiral center complexity .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

- Storage : Maintain at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the dihydrochloride salt .

- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions to avoid acid-catalyzed degradation .

Stability testing : Monitor via periodic HPLC to detect degradation products (e.g., free benzoic acid derivatives) .

Advanced: What theoretical frameworks guide mechanistic studies of its biological interactions?

Answer:

- Ligand-receptor modeling : Apply molecular docking (AutoDock Vina) to predict binding to targets like histone deacetylases (HDACs), leveraging benzimidazole’s zinc-chelating properties .

- Kinetic isotope effects (KIE) : Use deuterated analogs to elucidate rate-determining steps in enzyme inhibition .

- Systems biology : Integrate transcriptomics (RNA-seq) with pathway enrichment analysis (KEGG) to map downstream effects .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

Answer:

- Solubility screening : Use nephelometry or UV-Vis spectroscopy in buffers (pH 1–10) and solvents (DMSO, PBS).

- Optimal solvents : DMSO (≥50 mg/mL stock) diluted in PBS (final [DMSO] ≤0.1%) for cell-based assays .

Advanced: What strategies address low reproducibility in synthetic yields across labs?

Answer:

- Standardized SOPs : Document reaction parameters (e.g., stir rate, cooling rate) to minimize operator variability .

- Quality control : Implement in-line FTIR to monitor intermediate formation (e.g., imine peaks at 1650 cm⁻¹) .

- Inter-lab validation : Share batches for cross-characterization via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.